Pentaethylene Glycol Dimethanesulfonate: A Technical Guide for Drug Development Professionals
Pentaethylene Glycol Dimethanesulfonate: A Technical Guide for Drug Development Professionals
Introduction: The Versatility of a Bifunctional Linker
Pentaethylene Glycol Dimethanesulfonate is a valuable bifunctional reagent in the field of drug development and bioconjugation. Its core structure, consisting of a flexible, hydrophilic pentaethylene glycol chain capped with two reactive methanesulfonyl (mesyl) groups, provides a unique combination of properties that are highly sought after in the design of complex therapeutic molecules. This guide will provide an in-depth exploration of the chemical and physical properties, synthesis, reactivity, and applications of Pentaethylene Glycol Dimethanesulfonate, with a particular focus on its role in the development of next-generation therapeutics. While closely related to its tosylate analog, Pentaethylene Glycol Di(p-toluenesulfonate), this guide will focus on the dimethanesulfonate derivative, leveraging comparative data where necessary to provide a comprehensive overview. The mesylate groups are excellent leaving groups in nucleophilic substitution reactions, making this molecule an ideal linker for covalently connecting different molecular entities.[1]
Core Properties of Pentaethylene Glycol Dimethanesulfonate
A thorough understanding of the physicochemical properties of a linker molecule is paramount for its effective application in drug design and development. These properties influence its reactivity, solubility, and the overall characteristics of the final conjugate.
Chemical and Physical Characteristics
| Property | Value | Source |
| Chemical Name | Pentaethylene Glycol Dimethanesulfonate | |
| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol 1,14-Dimethanesulfonate | |
| CAS Number | 109789-39-1 | --- |
| Molecular Formula | C12H26O10S2 | |
| Molecular Weight | 394.46 g/mol | |
| Appearance | Likely a viscous liquid or solid | [2] |
| Solubility | Expected to be soluble in a range of organic solvents. | [1] |
The pentaethylene glycol backbone imparts hydrophilicity, which can be advantageous in improving the solubility and pharmacokinetic profile of conjugated molecules.[3][4][5] The terminal methanesulfonyl groups are the key to its utility as a crosslinking agent.
Synthesis and Reactivity: The Organic Chemist's Toolkit
The synthesis of Pentaethylene Glycol Dimethanesulfonate is a straightforward process for those with a background in organic chemistry. The reactivity of the terminal mesylate groups is the cornerstone of its application as a linker.
Synthetic Pathway
The most common method for the synthesis of Pentaethylene Glycol Dimethanesulfonate involves the reaction of pentaethylene glycol with methanesulfonyl chloride in the presence of a base.
Caption: Synthesis of Pentaethylene Glycol Dimethanesulfonate.
Experimental Protocol: Synthesis of Pentaethylene Glycol Dimethanesulfonate
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Dissolution: Dissolve pentaethylene glycol in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.
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Mesylation: Cool the reaction mixture in an ice bath. Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
Reactivity Profile
The methanesulfonate groups of Pentaethylene Glycol Dimethanesulfonate are excellent leaving groups in nucleophilic substitution (SN2) reactions. This high reactivity allows for the efficient coupling with a wide range of nucleophiles, including amines, thiols, and alcohols, which are commonly found in biomolecules. The mesylate group is known to be a more reactive leaving group than the corresponding tosylate, which can be advantageous in certain applications.[1]
Caption: General reactivity of Pentaethylene Glycol Dimethanesulfonate.
Applications in Drug Development
The unique properties of Pentaethylene Glycol Dimethanesulfonate make it a versatile tool in the drug development pipeline, from early-stage discovery to the formulation of advanced drug delivery systems.
Bioconjugation and Linker Technology
As a homobifunctional linker, Pentaethylene Glycol Dimethanesulfonate is used to connect two molecular entities. In the context of drug development, this often involves linking a therapeutic agent to a targeting moiety or a molecule that improves its pharmacokinetic properties.[3]
Antibody-Drug Conjugates (ADCs): In the design of ADCs, a linker is crucial for attaching a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.[4][5] The hydrophilic nature of the pentaethylene glycol chain can help to mitigate the aggregation often caused by hydrophobic drug payloads.[5]
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in orienting the two binding moieties for effective ternary complex formation. Pentaethylene glycol-based linkers are often employed in PROTAC design.[1]
Drug Delivery Systems
The hydrophilic and flexible nature of the pentaethylene glycol chain is beneficial in the formulation of various drug delivery systems.
Hydrogel Formation: Polyethylene glycol derivatives are widely used in the formation of hydrogels for controlled drug release.[6][7] While Pentaethylene Glycol Dimethanesulfonate itself may not be the primary monomer, its ability to crosslink polymers with nucleophilic groups can be exploited in the synthesis of hydrogel networks.
PEGylation: The process of attaching polyethylene glycol chains to a therapeutic molecule, known as PEGylation, is a well-established strategy to improve its solubility, stability, and circulation half-life, while reducing its immunogenicity.[8][9] While longer PEG chains are typically used for this purpose, the principles are directly relevant to the pentaethylene glycol moiety in this linker.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling Pentaethylene Glycol Dimethanesulfonate.
Hazard Identification:
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Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[2]
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Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
In case of contact, wash the affected area thoroughly with water.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[2]
Conclusion
Pentaethylene Glycol Dimethanesulfonate is a highly valuable and versatile tool for researchers and scientists in the field of drug development. Its well-defined structure, predictable reactivity, and favorable physicochemical properties make it an excellent choice for a variety of applications, from the synthesis of complex organic molecules to the construction of sophisticated drug delivery systems. As the demand for more targeted and effective therapeutics continues to grow, the importance of versatile linker molecules like Pentaethylene Glycol Dimethanesulfonate will undoubtedly increase.
References
- Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.
- Giese, M., et al. (2021). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
- Ramezani, M., et al. (2023). Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review.
- CN106750383B - Polyethylene glycol hydrogel material and preparation method thereof - Google Patents. (n.d.).
- Shokouhimehr, M. (2020). The Importance of Poly(ethylene glycol)
- Kim, H. S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1353.
- Zhu, J. (2010). Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering.
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PEG for Drugs and Drug Delivery Systems - YouTube. (2022, September 19). Retrieved January 15, 2026, from [Link]
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